molecular formula C17H20N2O4S B2643372 N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 324774-31-4

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2643372
CAS RN: 324774-31-4
M. Wt: 348.42
InChI Key: JEQZZIXQCRNAST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. Techniques like FT-IR, FT-Raman, UV–vis, and NMR spectroscopy could be used for structural elucidation .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo a variety of chemical reactions. For example, the benzamide group could participate in reactions typical of amides, the sulfonyl group could undergo reactions typical of sulfones, and the furan ring could undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar amide and sulfonyl groups could influence its solubility in different solvents .

Scientific Research Applications

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on its mechanism of action .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-6-8-16(9-7-14)24(21,22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQZZIXQCRNAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330740
Record name N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(furan-2-ylmethyl)-4-(piperidin-1-ylsulfonyl)benzamide

CAS RN

324774-31-4
Record name N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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